molecular formula C6H4N4O B2448627 3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one CAS No. 37962-89-3

3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one

Cat. No.: B2448627
CAS No.: 37962-89-3
M. Wt: 148.125
InChI Key: BPWKCMCCJSAUDE-UHFFFAOYSA-N
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Description

3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one is a heterocyclic compound that features a fused ring system consisting of a pyridine ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyridine derivatives with triazine precursors through cycloaddition reactions. For example, the thermal opening of anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione in the presence of pyridines can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while reduction may produce reduced triazine compounds.

Scientific Research Applications

3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme. The compound binds to the enzyme’s active site, preventing the conversion of protoporphyrinogen to protoporphyrin, thereby inhibiting the enzyme’s activity .

Comparison with Similar Compounds

3H,4H-Pyrido[3,2-d][1,2,3]triazin-4-one can be compared with other similar compounds, such as:

    3H-pyrazolo[3,4-d][1,2,3]triazin-4-one: This compound also features a triazine ring but with a different fused ring system.

    Anthra[1,2-d][1,2,3]triazine-4,7,12(3H)-trione: This compound has a similar triazine ring but with additional fused rings.

The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3H-pyrido[3,2-d]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O/c11-6-5-4(8-10-9-6)2-1-3-7-5/h1-3H,(H,8,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWKCMCCJSAUDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NN=N2)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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